
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, also known as TTZE , is a synthetic compound with a thiazole ring. Its chemical formula is C<sub>6</sub>H<sub>4</sub>F<sub>3</sub>NOS and its molecular weight is approximately 195.16 g/mol 1. The compound is used as an intermediate in the synthesis of various organic compounds.
Synthesis Analysis
The exact synthetic pathway for TTZE may vary, but it typically involves the introduction of a trifluoromethyl group onto a thiazole ring. Researchers have explored different methods to achieve this, including cyclization reactions and functional group transformations. Further studies are needed to optimize the synthesis process and improve yields.
Molecular Structure Analysis
The molecular structure of TTZE consists of a thiazole ring (containing sulfur and nitrogen atoms) attached to an ethanone group. The trifluoromethyl substituent at the 4-position of the thiazole ring enhances the compound’s reactivity and stability. The arrangement of atoms and bonds within TTZE influences its chemical properties and interactions.
Chemical Reactions Analysis
TTZE can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, acylations, and cyclizations. Researchers have investigated its reactivity with different reagents and catalysts. Understanding these reactions is crucial for designing synthetic routes and developing novel derivatives.
Physical And Chemical Properties Analysis
Physical Properties :
- Appearance : TTZE is typically a white to pale yellow crystalline solid.
- Melting Point : The compound’s melting point lies within a specific temperature range.
- Solubility : TTZE’s solubility in various solvents affects its practical applications.
Chemical Properties :
- Stability : TTZE’s stability under different conditions impacts its shelf life and reactivity.
- Acid-Base Behavior : Investigating its behavior in acidic or basic environments is essential.
- UV-Vis Absorption : The compound’s absorption spectrum provides insights into its electronic transitions.
Applications De Recherche Scientifique
Chemistry and Synthesis of Thiazolidinones
Thiazolidinone, a core structure related to 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, is significant in medicinal chemistry due to its wide range of biological activities. The synthesis and applications of 4-thiazolidinone derivatives have been explored extensively, showing the compound's potential in creating various biologically active molecules. Thiazolidinones are synthesized through various substitutions at different positions on the moiety, indicating a flexible approach to drug design (ArunlalV., Vandana, & Biju, 2015).
Heterocyclic Compound Synthesis
4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including thiazole derivatives, are utilized in synthesizing a wide array of heterocyclic compounds due to their powerful synthetic potential. These derivatives are instrumental in creating complex molecules such as 1-benzofurans, indoles, and benzothiophenes, showcasing the versatility of thiazole-based compounds in chemical synthesis (Petrov & Androsov, 2013).
Biological Activities and Pharmacological Potential
Thiazole derivatives have been identified as having significant biological and pharmacological potentials, including antioxidant, anti-inflammatory, and antimicrobial activities. The novel synthesis methods and modifications of thiazole derivatives aim to enhance their biological efficacy and pharmacokinetic properties. Research on thiazolidine motifs, which are closely related to thiazole compounds, underscores the importance of these structures in developing new drug candidates with varied pharmacological responses (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Anticancer Activity
The structural diversity of thiazole derivatives plays a crucial role in their anticancer activity. Various modifications of the thiazole core have led to the development of compounds with enhanced anticancer properties. Molecular modeling and synthetic advancements have been employed to identify and optimize thiazole derivatives with potential anticancer activity, indicating their value as leads in drug discovery (Jain et al., 2017).
Safety And Hazards
- Toxicity : TTZE’s toxicity profile is not well-documented. Researchers should assess its safety for handling and exposure.
- Handling Precautions : Proper protective equipment and procedures are necessary during synthesis and handling.
- Environmental Impact : Consider potential environmental hazards associated with its use and disposal.
Orientations Futures
- Derivatives : Explore the synthesis of TTZE derivatives with modified functional groups.
- Biological Studies : Investigate its biological activity, including potential therapeutic applications.
- Process Optimization : Refine synthetic methods to enhance yield and reduce environmental impact.
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c1-3(11)5-10-4(2-12-5)6(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGMVWKKEMAJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246105 | |
| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone | |
CAS RN |
1060815-96-4 | |
| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)
![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)
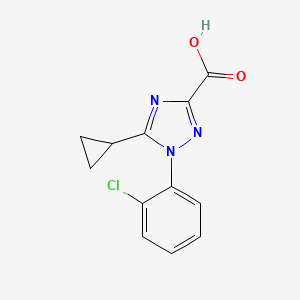
![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)
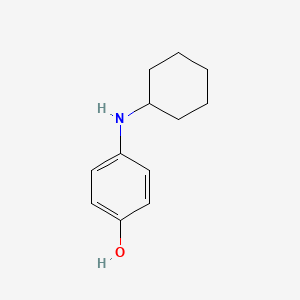
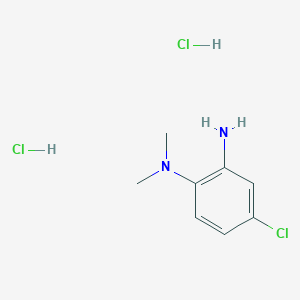
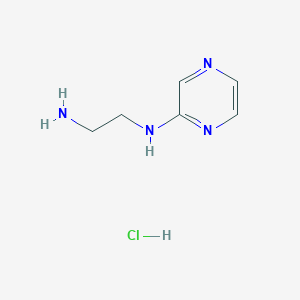
![[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1452240.png)
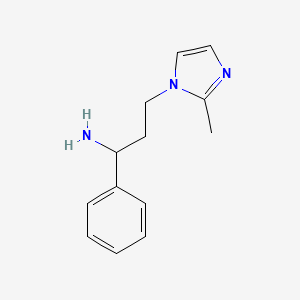
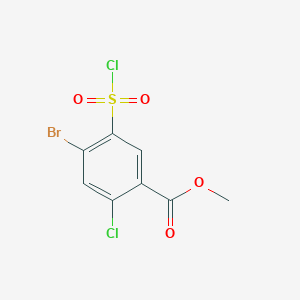
![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)
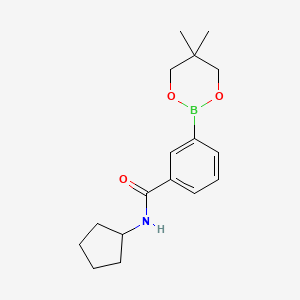
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)